molecular formula C13H24N2O4 B11845230 Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate

Cat. No.: B11845230
M. Wt: 272.34 g/mol
InChI Key: YWIJPIAJDBKDMG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Deprotection: Yields the free amine and carbon dioxide.

    Substitution: Results in the formation of new ester derivatives or amides.

Scientific Research Applications

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is primarily related to its role as a protecting group and intermediate in organic synthesis. The Boc group provides stability to the nitrogen atom, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(tert-butoxycarbonylamino)acetate: Similar structure but lacks the pyrrolidine ring.

    tert-Butyl 2-(3-aminopyrrolidin-1-yl)acetate: Similar structure but with a different ester group.

Uniqueness

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is unique due to the presence of both the Boc-protected amine and the pyrrolidine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Ethyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound includes an ethyl ester group, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) amino substituent, which may influence its biological activity and pharmacological properties. The molecular formula of this compound is C13H24N2O4C_{13}H_{24}N_{2}O_{4}, with a molecular weight of 272.34 g/mol.

The biological activity of this compound is primarily linked to its structural components. Compounds with similar pyrrolidine structures have been investigated for their potential as antiviral agents and other therapeutic applications. The presence of the tert-butoxycarbonyl group is believed to enhance stability and bioavailability, making it a candidate for further pharmacological studies.

Interaction Studies

Preliminary findings suggest that compounds similar to this compound have shown promise in modulating biological pathways relevant to disease processes, particularly in antiviral contexts. Interaction studies focus on how this compound interacts with biological targets, including various enzymes and receptors.

Comparison with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound Name Structure Features Notable Differences
Methyl 2-(Boc-amino)pyrrolidineContains a methyl ester instead of ethylVariation in alkoxy group affects solubility
Ethyl (R)-1-(2-(Boc-amino)ethyl)pyrrolidine-3-carboxylateSimilar backbone but different substitution patternMay exhibit different biological activities due to stereochemistry
tert-butyl (2S,4S)-2-[5-(N-methoxycarbonyl)-pyrrolidine]Contains a methoxycarbonyl group instead of ethyl acetatePotentially different reactivity and stability profiles

The unique combination of an ethyl ester with a tert-butoxycarbonyl protected amino group may confer distinct pharmacokinetic properties compared to these similar compounds, making it an interesting subject for further research in drug development contexts.

Trypanosoma brucei Inhibition

A study explored the optimization of compounds targeting Trypanosoma brucei methionyl-tRNA synthetase, leading to the identification of novel inhibitors with low toxicity to mammalian cells. Although not directly related to this compound, this research underlines the importance of structural modifications in enhancing biological activity against specific pathogens .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-15-7-6-10(8-15)14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)

InChI Key

YWIJPIAJDBKDMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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